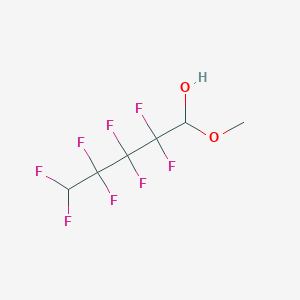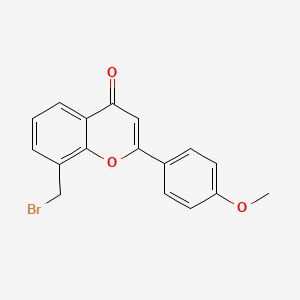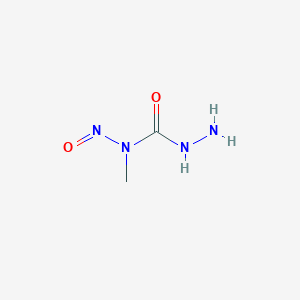![molecular formula C13H19NO2 B14399685 3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile CAS No. 87943-82-6](/img/structure/B14399685.png)
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile is an organic compound characterized by the presence of a dioxolane ring, a cyclohexene ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is catalyzed by either Brönsted or Lewis acids. The cyclohexene ring is introduced through a series of cyclization reactions, and the nitrile group is added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxolane ring.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the nitrile group can participate in nucleophilic addition reactions . The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms, similar to the dioxolane ring.
Ethylene carbonate: A cyclic carbonate with structural similarities to the dioxolane ring.
Uniqueness
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile is unique due to the combination of its dioxolane ring, cyclohexene ring, and nitrile group. This combination of structural features provides a versatile platform for various chemical reactions and applications in scientific research .
Propriétés
Numéro CAS |
87943-82-6 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-[1-(1,3-dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile |
InChI |
InChI=1S/C13H19NO2/c1-11-5-2-3-6-13(11,7-4-8-14)12-15-9-10-16-12/h2-3,11-12H,4-7,9-10H2,1H3 |
Clé InChI |
JFYNHCFFUHTJPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCC1(CCC#N)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
methanone](/img/structure/B14399616.png)


![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)


